molecular formula C20H16N2O2 B14530031 N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine CAS No. 62799-33-1

N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine

Cat. No.: B14530031
CAS No.: 62799-33-1
M. Wt: 316.4 g/mol
InChI Key: AGHGBFWILJCDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine is a chemical compound with a complex structure that includes a fluorenyl group, a nitro group, and a phenyl group

Properties

CAS No.

62799-33-1

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

N-methyl-2-nitro-N-phenyl-9H-fluoren-9-amine

InChI

InChI=1S/C20H16N2O2/c1-21(14-7-3-2-4-8-14)20-18-10-6-5-9-16(18)17-12-11-15(22(23)24)13-19(17)20/h2-13,20H,1H3

InChI Key

AGHGBFWILJCDMP-UHFFFAOYSA-N

Canonical SMILES

CN(C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine typically involves multiple steps, starting with the preparation of the fluorenylamine backbone. One common method involves the nitration of fluorene to introduce the nitro group, followed by methylation and subsequent amination to attach the phenyl group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Methyl-2-amino-N-phenyl-9H-fluoren-9-amine, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorenyl and phenyl groups can interact with various biomolecules through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine include:

Uniqueness

This compound is unique due to the combination of its nitro, phenyl, and fluorenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.